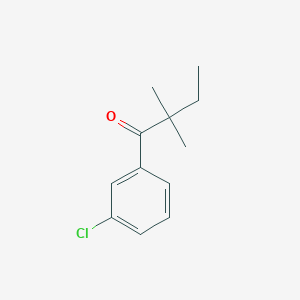
3'-Chloro-2,2-dimethylbutyrophenone
Übersicht
Beschreibung
3-Chloro-2,2-dimethylbutyrophenone, also known as CDBK, is an organic compound with a wide range of uses in scientific research. CDBK is a chiral compound, meaning it can exist in two different forms, each having different properties. It has been used as a reagent in organic synthesis and as a substrate for biocatalysis. CDBK has also been used to study the mechanism of action of several enzymes and has been used to investigate the physiological and biochemical effects of compounds on living organisms.
Wissenschaftliche Forschungsanwendungen
Spectroscopic Analysis and Molecular Calculations
One application involves the spectroscopic analysis and molecular orbital calculations of compounds with similar structures, like (3-chlorophenyl)(3,5-dimethylpiperidin-1-yl)methanone. These investigations provide insight into the chemical reactivity descriptors, static charge distribution, and the electrophilic and nucleophilic reactive sites in molecules. Such studies are crucial for understanding the physical and chemical properties of new compounds, paving the way for their application in various fields, including drug design and material science (Arasu et al., 2019).
Synthesis and Optical Properties
Another significant application is the synthesis of novel compounds and the investigation of their optical properties. For example, chlorophyll derivatives with specific substituents have been synthesized to study their visible absorption spectra, fluorescence emission, and quantum yields. These compounds are of interest for their potential applications in photodynamic therapy, organic light-emitting diodes (OLEDs), and as fluorescent markers in biological research (Yamamoto & Tamiaki, 2015).
Catalytic Applications
Compounds with chloro-substituents have also been explored for their catalytic applications. For instance, a sulfonated Schiff base dimethyltin(IV) coordination polymer has been synthesized and characterized for its application as a catalyst in the Baeyer–Villiger oxidation of ketones to esters or lactones under ultrasound or microwave irradiation and solvent-free conditions. Such research offers new avenues for green chemistry by developing efficient and environmentally friendly catalytic processes (Martins et al., 2016).
Electrochemical Applications
The electrochemical reduction and carboxylation of halobenzophenones is another area of application, showcasing the potential of these compounds in synthetic organic chemistry. Such studies provide valuable insights into the mechanisms of electrochemical reactions, offering pathways for the synthesis of complex organic molecules with high efficiency and under mild conditions (Isse et al., 2002).
Polymerization Catalysts
Additionally, compounds with similar structures to 3'-Chloro-2,2-dimethylbutyrophenone have been used in the development of new olefin polymerization catalysts based on nickel(II) and palladium(II) complexes. These catalysts are crucial for the synthesis of high-performance polymers with specific properties, which have applications ranging from industrial materials to biomedical devices (Schmid et al., 2001).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-2,2-dimethylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO/c1-4-12(2,3)11(14)9-6-5-7-10(13)8-9/h5-8H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PISXPNAHSIOGMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)C1=CC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30642432 | |
| Record name | 1-(3-Chlorophenyl)-2,2-dimethylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30642432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898765-40-7 | |
| Record name | 1-(3-Chlorophenyl)-2,2-dimethyl-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898765-40-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Chlorophenyl)-2,2-dimethylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30642432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


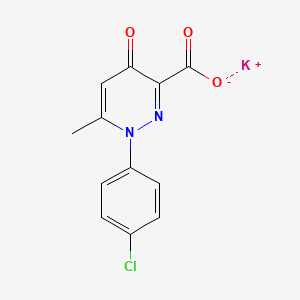


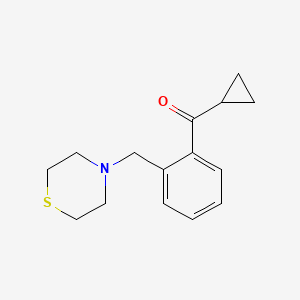
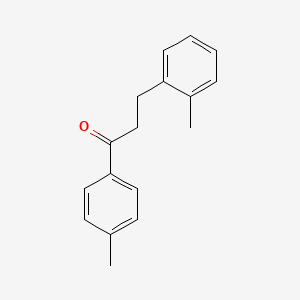
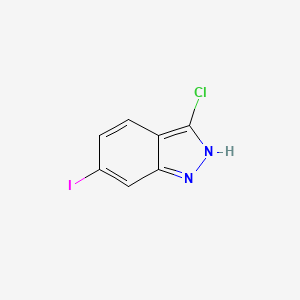



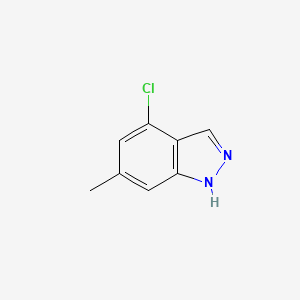


![7-Bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1613182.png)

